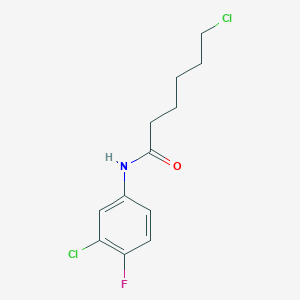

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Description

Properties

IUPAC Name |

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJAGUROQHZJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide CAS 647825-21-6 properties

The following technical guide details the properties, synthesis, and applications of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS 647825-21-6). This document is structured for researchers in chemical biology and medicinal chemistry, focusing on its utility as a HaloTag®-compatible linker and a pharmacophore building block .

A Functionalized Linker for Chemical Biology & Fragment-Based Discovery

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS 647825-21-6) is a bifunctional organic molecule integrating a reactive alkyl chloride motif with a pharmacologically relevant 3-chloro-4-fluorophenyl scaffold.

In drug development and chemical biology, this compound serves two primary roles:

-

HaloTag® Ligand Precursor: The 6-chlorohexanamide chain mimics the chloroalkane substrate specificity required by the HaloTag dehalogenase, enabling covalent attachment to HaloTag fusion proteins.

-

Pharmacophore Intermediate: The 3-chloro-4-fluorophenyl moiety is a privileged structure found in EGFR kinase inhibitors (e.g., Gefitinib, Afatinib). This compound allows researchers to study this fragment's behavior in isolation or tether it to biological surfaces.

Chemical Identity & Physicochemical Properties

Core Identity

| Property | Specification |

| CAS Number | 647825-21-6 |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide |

| Molecular Formula | C₁₂H₁₄Cl₂FNO |

| Molecular Weight | 278.15 g/mol |

| SMILES | ClCCCCCC(=O)Nc1ccc(F)c(Cl)c1 |

| Appearance | Off-white to pale beige solid |

Physicochemical Profile

-

Solubility: Highly soluble in DMSO (>50 mM), DMF, and Dichloromethane (DCM). Sparingly soluble in water; requires organic co-solvent (e.g., 1-5% DMSO) for biological assays.

-

LogP (Predicted): ~3.2 (Lipophilic).

-

Reactive Motifs:

-

Alkyl Chloride (Primary): Electrophile for nucleophilic substitution (Sɴ2); specifically targeted by HaloTag dehalogenase (D106 nucleophile).

-

Amide Linkage: Stable hydrolytically; connects the linker to the aromatic core.

-

Aromatic Halogens: The 3-Cl and 4-F substituents modulate the electronic properties and metabolic stability of the phenyl ring.

-

Synthetic Route & Optimization

The synthesis follows a standard Schotten-Baumann acylation or anhydride coupling protocol. The critical quality attribute (CQA) is preventing the hydrolysis of the terminal alkyl chloride during workup.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway via acyl chloride coupling. The reaction is driven by the removal of HCl using a tertiary amine base.

Optimized Protocol

-

Preparation: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA). Cool the mixture to 0°C.

-

Acylation: Dropwise add 6-chlorohexanoyl chloride (1.1 eq) diluted in DCM. The slight excess ensures complete consumption of the aniline.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: Avoid using strong nucleophilic bases (like NaOH) or heating in protic solvents, as this can prematurely displace the terminal alkyl chloride (forming the alcohol or dimer).

Functional Applications

HaloTag® Technology Substrate

This compound acts as a "capped" HaloTag ligand. Unlike standard fluorescent HaloTag ligands, this molecule transfers a small, non-fluorescent pharmacophore to the protein.

-

Mechanism: The HaloTag enzyme (a modified haloalkane dehalogenase) attacks the terminal carbon (C6) of the hexanamide chain. The chloride is displaced, forming a permanent covalent ester bond between the protein (Asp106) and the ligand.

-

Utility:

-

Blocking/Competition Assays: Use CAS 647825-21-6 to block HaloTag binding sites before adding a fluorescent ligand to determine non-specific binding.

-

NMR/X-ray Crystallography: Stabilize HaloTag fusion proteins with a small, rigid "dummy" ligand to reduce conformational flexibility during structural studies.

-

Fragment-Based Drug Discovery (FBDD)

The 3-chloro-4-fluoroaniline moiety is a "privileged fragment" in kinase inhibitors.

-

Kinase Relevance: This specific substitution pattern is critical for fitting into the hydrophobic pocket of EGFR (Epidermal Growth Factor Receptor).

-

Workflow: Researchers can conjugate this linker to a solid support (via the aniline if modifying the synthesis, or using the alkyl chloride to capture nucleophiles) to screen for proteins that bind the 3-chloro-4-fluorophenyl motif.

Biological Mechanism Diagram

Figure 2: Mechanism of action for HaloTag labeling. The alkyl chloride functions as a suicide substrate.

Quality Control & Handling

Characterization Standards

To ensure experimental integrity, the compound must meet these criteria:

-

¹H NMR (DMSO-d₆): Look for the characteristic triplet of the terminal -CH₂Cl (~3.6 ppm) and the amide -NH- singlet (~10.0 ppm). The aromatic region (7.0–7.8 ppm) should show the specific splitting pattern of the 3-chloro-4-fluorophenyl ring.

-

LC-MS: Mass peak [M+H]⁺ = 278.1/280.1 (characteristic Chlorine isotope pattern 3:1).

-

Purity: >95% by HPLC is required for biological assays to prevent off-target toxicity from unreacted aniline.

Stability & Storage

-

Solid State: Stable for >2 years at -20°C under desiccant.

-

Solution (DMSO): Stable for 1–2 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the alkyl chloride.

-

Safety: The compound is an alkylating agent. Handle with gloves and in a fume hood.

References

-

Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. [Link]

-

PubChem. (2025).[1] Compound Summary: 3-Chloro-4-fluoroaniline (Related Substructure).[2] National Library of Medicine. Retrieved from [Link]

Sources

Chemical structure of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Design, Synthesis, and Applications of a HaloTag-Compatible Kinase Fragment

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a specialized heterobifunctional small molecule designed for chemical biology applications. Structurally, it serves as a Linker-Fragment Conjugate , bridging a specific pharmacophore (the 3-chloro-4-fluoroaniline moiety) with a bio-orthogonal reactive handle (the 6-chlorohexyl chain).

This molecule is primarily relevant in two high-value contexts:

-

Fragment-Based Drug Discovery (FBDD): As a probe to assess the binding affinity of the 3-chloro-4-fluoroaniline scaffold—a critical motif in EGFR inhibitors like Gefitinib and Afatinib—within the ATP-binding pocket of kinases.

-

HaloTag® Technology: As a substrate for the HaloTag dehalogenase (DhaA) enzyme, enabling the covalent labeling of fusion proteins with this specific chemical fragment.

This guide provides a comprehensive technical analysis of its chemical structure, synthesis protocols, and mechanistic applications in drug development.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule consists of two distinct functional domains connected by an amide bond:

-

Domain A (Pharmacophore): 3-chloro-4-fluoroaniline.[1] This electron-deficient aromatic ring is a privileged structure in medicinal chemistry, known for halogen-bonding interactions within the hinge region of protein kinases.

-

Domain B (Reactive Tag): 6-chlorohexanoyl chain.[1] A 6-carbon alkyl chloride spacer that mimics the substrate specificity of the bacterial haloalkane dehalogenase (DhaA), the basis of the HaloTag system.

Key Properties Table

| Property | Value / Description |

| IUPAC Name | 6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide |

| Molecular Formula | C₁₂H₁₄Cl₂FNO |

| Molecular Weight | 278.15 g/mol |

| LogP (Predicted) | ~3.2 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |

| Reactive Moiety | Primary Alkyl Chloride (Electrophile for DhaA) |

| Solubility | Low in water; soluble in DMSO, DMF, DCM |

Synthesis Protocol

Objective: Synthesize N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide via nucleophilic acyl substitution.

Reaction Scheme

The synthesis involves the acylation of 3-chloro-4-fluoroaniline with 6-chlorohexanoyl chloride in the presence of a non-nucleophilic base.

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the toxicity of haloanilines and acid chlorides.

Reagents:

-

3-Chloro-4-fluoroaniline (1.0 eq)

-

6-Chlorohexanoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Dissolve 3-chloro-4-fluoroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 6-chlorohexanoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the aniline starting material.

-

Workup:

-

Quench with saturated NaHCO₃ solution.

-

Extract the organic layer and wash with 1M HCl (to remove unreacted amine/base), followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism of Action

HaloTag Conjugation Pathway

The 6-chlorohexyl chain is designed to enter the substrate tunnel of the HaloTag protein (a modified haloalkane dehalogenase, DhaA).

-

Binding: The alkyl chloride chain enters the hydrophobic tunnel of the HaloTag enzyme.

-

Nucleophilic Attack: An aspartate residue (Asp106) in the enzyme's active site performs an S_N2 attack on the terminal carbon (C6) of the hexyl chain.

-

Displacement: The chloride ion is displaced as a leaving group.

-

Covalent Trap: The resulting ester bond between the enzyme and the ligand is stable because the catalytic base (His272) required to hydrolyze this intermediate has been mutated (His272Phe) in the HaloTag protein.

Pharmacological Relevance (Kinase Binding)

The 3-chloro-4-fluoroaniline moiety is a critical component of several EGFR inhibitors. In this conjugate, it serves as a "warhead fragment."

-

Binding Hypothesis: If the HaloTag protein is fused to a kinase or brought into proximity, this molecule can anchor the aniline fragment in the ATP-binding pocket.

-

SAR Insight: The fluorine at the 4-position and chlorine at the 3-position increase metabolic stability and improve hydrophobic interactions within the kinase hinge region [1].

Mechanistic Diagram (DOT Visualization)

Caption: Kinetic pathway showing the covalent conjugation of the ligand to HaloTag and the parallel pharmacological interaction of the aniline motif with EGFR.

Applications in Drug Discovery

Fragment-Based Screening

Researchers use this molecule to validate the binding of the aniline fragment. By tethering the fragment to the HaloTag, scientists can increase the local concentration of the fragment near a target protein (if the target is fused to HaloTag) or use the HaloTag as a purification handle to pull down proteins that interact with the aniline.

PROTAC Linker Development

This molecule represents a "linker-warhead" precursor. In Proteolysis Targeting Chimera (PROTAC) design, the alkyl chloride can be substituted (via further chemistry) to attach an E3 ligase ligand, converting the aniline fragment into a degrader for proteins that bind it.

Covalent Probe Design

The 6-chlorohexanamide chain serves as a model for designing covalent inhibitors targeting cysteine residues, although the alkyl chloride is generally too unreactive for spontaneous cysteine modification in cells without the specific environment of the HaloTag tunnel.

Safety & Handling

-

Toxicity: 3-chloro-4-fluoroaniline is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a methemoglobinemia-inducing agent.

-

Reactivity: The acid chloride precursor is corrosive and reacts violently with water.

-

PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. All operations must be conducted in a fume hood.

References

-

Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

-

Los, G. V., et al. (2008). "HaloTag: a novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. Link

-

England, C. G., et al. (2015). "HaloTag technology: a versatile platform for biomedical applications."[2][3] Bioconjugate Chemistry, 26(6), 975-986. Link

-

Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(8), 465-477. Link

Sources

Strategic Synthesis and Therapeutic Utility of N-(3-Chloro-4-fluorophenyl)amide Derivatives

Executive Summary

The 3-chloro-4-fluoroaniline (3-CFA) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern—a fluorine atom at the para-position and a chlorine atom at the meta-position—imparts unique physicochemical properties that optimize metabolic stability, lipophilicity, and ligand-target binding affinity. This guide focuses specifically on amide derivatives of 3-CFA (

This technical guide provides a rigorous analysis of the structure-activity relationships (SAR), validated synthetic protocols for amide coupling, and the mechanistic rationale for deploying this scaffold in drug discovery.

Part 1: Structural Rationale & Pharmacochemistry

The "Privileged" Substitution Pattern

The utility of 3-CFA derivatives stems from the synergistic effects of halogenation on the aniline ring.

| Feature | Chemical Rationale | Biological Impact |

| 4-Fluoro Substitution | High electronegativity; C-F bond strength (116 kcal/mol). | Metabolic Blockade: Blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life ( |

| 3-Chloro Substitution | Lipophilic ( | Hydrophobic Filling: Occupies hydrophobic pockets in ATP-binding sites (e.g., EGFR, BTK) or allosteric sites (FtsZ), enhancing potency. |

| Amide Linker | Planar geometry; H-bond donor (NH) and acceptor (CO). | Vector Positioning: Orients the "warhead" (in covalent inhibitors) or the "tail" (in reversible inhibitors) relative to the protein backbone. |

The Amide as a Pharmacophore

In kinase inhibitors, the amide bond derived from 3-CFA often serves two distinct roles:

-

The Hinge Binder: In some reversible inhibitors, the amide NH/CO interacts with the kinase hinge region.

-

The Warhead Scaffold: In Targeted Covalent Inhibitors (TCIs), the aniline nitrogen is acylated with acrylic acid to form an acrylamide . This electrophilic "warhead" performs a Michael addition with a specific cysteine residue (e.g., Cys797 in EGFR) [1].

Part 2: Synthetic Methodologies

Precursor Quality Control

The synthesis of high-purity amide derivatives requires a high-purity aniline precursor. Commercial 3-CFA can darken due to oxidation.

-

Purification: If the starting material is dark brown, distill under reduced pressure or recrystallize from ethanol/water before coupling.

-

Storage: Store under argon at 4°C to prevent N-oxidation.

Protocol A: Synthesis of Covalent Warheads (Acrylamides)

Target: N-(3-chloro-4-fluorophenyl)acrylamide derivatives. Application: Irreversible Kinase Inhibitors (e.g., EGFR, BTK).

Rationale: Acryloyl chloride is highly reactive. Low temperature is critical to prevent polymerization of the acrylamide double bond.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-chloro-4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv) or Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add Acryloyl Chloride (1.05 equiv) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup (Critical for Purity):

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and base.

-

Wash with sat. NaHCO3 (to remove acrylic acid) and Brine.

-

Dry over anhydrous Na2SO4.

-

-

Isolation: Concentrate in vacuo at <30°C (prevent polymerization).

-

Yield: Expect 85-95%. Solid can often be used without column chromatography if the acid wash is thorough.

Protocol B: Synthesis of Complex Amides (FtsZ Inhibitors)

Target: Benzamide derivatives (e.g., 2,6-difluoro-N-(3-chloro-4-fluorophenyl)benzamide). Application: Antimicrobial agents.

Rationale: For coupling with sterically hindered or electron-deficient benzoic acids, acid chlorides may be too harsh or unstable. HATU provides mild, efficient activation.

Step-by-Step Protocol:

-

Activation: In a dry vial, dissolve the substituted Benzoic Acid (1.0 equiv) in DMF (5 mL/mmol). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT to form the active ester.

-

Coupling: Add 3-chloro-4-fluoroaniline (1.0 equiv).

-

Heating: Stir at RT for 12 hours. If the aniline is electron-deficient (due to the F/Cl), mild heating to 50°C may be required.

-

Quench: Pour into ice-water (10x volume).

-

Filtration: The product often precipitates. Filter, wash with water, and recrystallize from Ethanol.

Part 3: Therapeutic Applications & Mechanism[1]

Oncology: Targeted Covalent Inhibitors (TCIs)

The most high-value application of 3-CFA amides is in "Type IV" kinase inhibitors.

-

Mechanism: The 3-chloro-4-fluoroaniline ring binds in the hydrophobic pocket near the gatekeeper residue. The attached acrylamide warhead is positioned to react with a non-catalytic cysteine.

-

Example: In EGFR T790M mutants (resistant to first-gen inhibitors), the 3-CFA scaffold (often part of a larger quinazoline or pyrimidine core) positions the warhead to covalently modify Cys797 .

Infectious Disease: FtsZ Inhibition

Bacterial cell division protein FtsZ is a homolog of tubulin.

-

Compound Class: 3-methoxybenzamide derivatives of 3-CFA.

-

Mechanism: These compounds stabilize the FtsZ filaments, preventing depolymerization and leading to bacterial cell death (bactericidal). The 3-Cl, 4-F motif is essential for potency against Staphylococcal strains (MRSA) [2].

Part 4: Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, distinguishing between "Warhead" synthesis (Kinase) and "Scaffold" synthesis (FtsZ).

Caption: Synthetic decision tree for generating bioactive amide derivatives of 3-chloro-4-fluoroaniline.

Mechanism of Covalent Inhibition (Michael Addition)

This diagram details the specific chemical event where the acrylamide derivative covalently locks the target protein.

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI) involving 3-CFA acrylamides.

References

-

Advances in Reversible Covalent Kinase Inhibitors. National Institutes of Health (NIH) / PMC. [Link] Context: Discusses the "chlorofluoroacetamide" and acrylamide warheads in kinase inhibitor design.

-

FtsZ inhibitors as a new genera of antibacterial agents. PubMed. [Link] Context: Details benzamide derivatives of 3-chloro-4-fluoroaniline as FtsZ inhibitors.

-

Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry. [Link] Context: Protocols for urea/amide-like derivatives and their biological evaluation.

-

Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (Process Chemistry). [Link] Context: Industrial process chemistry for acrylamide installation in kinase inhibitors.

Technical Guide: Solubility Profiling of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide in DMSO

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS: 647825-21-6) is a critical lipophilic intermediate, primarily utilized in the synthesis of quinazoline-based kinase inhibitors such as Gefitinib.

Solubility Status: High . Based on structural analysis and homologous series data, this compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO). It is suitable for the preparation of high-concentration stock solutions (typically 100 mM ) required for biological assays and synthetic workflows.

| Solvent | Solubility Rating | Estimated Max Conc. | Application |

| DMSO | High | > 50 mg/mL (> 180 mM) | Stock solutions, Cryopreservation |

| Ethanol | Moderate | ~ 10–20 mg/mL | Alternative organic solvent |

| Water | Insoluble | < 0.1 mg/mL | Aqueous buffers (requires co-solvent) |

Physicochemical Context & Mechanism

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

Structural Determinants

-

Lipophilic Tail: The 6-chlorohexanoyl chain provides significant hydrophobic character, facilitating interaction with the methyl groups of DMSO.

-

Aromatic Core: The 3-chloro-4-fluorophenyl ring engages in

- -

Amide Linker: The amide bond (-NH-CO-) acts as a hydrogen bond donor (NH) and acceptor (CO). DMSO is a powerful H-bond acceptor (S=O), capable of disrupting intermolecular amide-amide H-bonds in the crystal lattice, thereby promoting dissolution.

Why DMSO?

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[1] It effectively solvates the polar amide region while accommodating the non-polar alkyl and aryl domains. This "amphiphilic" solvation capability makes it the superior choice over protic solvents (like methanol) or non-polar solvents (like hexane) for this specific intermediate.

Experimental Protocol: Determination & Preparation

Directive: Since batch-specific purity affects saturation limits, use this self-validating protocol to establish the exact solubility limit for your specific lot.

Materials

-

Compound: N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Vortex mixer, Sonicator bath, Analytical balance.

Workflow: Step-by-Step Dissolution

Target: Preparation of a 100 mM Stock Solution . Molecular Weight:[2][3][4][5][6][7] 278.15 g/mol .

-

Calculation: To prepare 1 mL of 100 mM solution, you require 27.8 mg of compound.

-

Weighing: Weigh 27.8 mg (± 0.5 mg) into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of DMSO. Note: Do not account for displacement volume for initial screening; for high-precision analytical work, dissolve in 0.8 mL first, then make up to volume in a volumetric flask.

-

Agitation: Vortex vigorously for 30 seconds.

-

Visual Inspection:

-

Clear Solution: Solubility > 100 mM. Proceed to use.

-

Turbid/Particulates: Sonicate at 37°C for 5 minutes.

-

Persistent Precipitate: The limit has been reached (unlikely at 100 mM). Dilute to 50 mM.

-

Visualization of Workflow (DOT Diagram)

Caption: Decision tree for preparing and validating a 100 mM stock solution in DMSO.

Stability & Storage Guidelines

Once dissolved, the stability of the amide bond and the alkyl chloride is the primary concern.

-

Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate (the "crashing out" effect) or slowly hydrolyze the alkyl chloride over months.

-

Action: Store stock solutions in tightly sealed, amber glass vials or high-quality polypropylene tubes with O-ring seals.

-

-

Temperature:

-

Short-term (Days): Room temperature (20–25°C) is acceptable if sealed.

-

Long-term (Months): Store at -20°C .

-

Note: DMSO freezes at 19°C. The solution will solidify. This is normal and beneficial for stability.

-

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture. Aliquot stocks (e.g., 50 µL) to avoid repeated cycling.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Precipitation upon thawing | DMSO crystallization or moisture ingress. | Warm tube in hand or 37°C water bath. Vortex until clear. |

| Precipitation in aqueous buffer | "Crashing out" due to low aqueous solubility. | Add stock to buffer slowly while vortexing. Keep final DMSO conc. < 1% if possible. |

| Yellowing of solution | Oxidation or degradation (aniline formation). | Check purity by LC-MS. Discard if significant degradation is observed. |

References

-

PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (Related Substructure Data). National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

-

Voutchkova, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. J. Med. Chem. (via PMC). Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. CID 139047825 | C2Cl10N2Sb2 | CID 139047825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

Strategic Deployment of Haloalkyl Amide Building Blocks in Chemical Biology

Introduction: The Covalent Renaissance

The historical apprehension toward covalent inhibitors—stemming from fears of idiosyncratic toxicity—has been dismantled by the clinical success of targeted covalent drugs like ibrutinib and osimertinib. At the center of this "covalent renaissance" lies the haloalkyl amide , a versatile structural motif that serves two distinct, diametrically opposed functions in chemical biology depending on its architecture:

-

The Electrophilic Warhead (

-Haloacetamide): A reactive group positioned to capture nucleophilic residues (Cys, Lys) on a target protein. -

The Bio-orthogonal Linker (Chloroalkane): A specific substrate for the HaloTag® system, acting not as an aggressor but as a "suicide substrate" for a modified enzyme.

This guide dissects the physicochemical properties, synthesis, and application of these building blocks, moving beyond basic utility to the causal mechanisms that drive experimental success.

The -Haloacetamide Warhead: Tuning Reactivity

The

The Reactivity-Selectivity Trade-off

As a scientist, you must select the halogen (

Table 1: Halogen Reactivity Profiling in Amide Scaffolds

| Halogen (X) | Leaving Group Ability | Intrinsic Reactivity | Selectivity | Primary Application |

| Iodine (I) | Excellent | Hyper-reactive | Low | Pan-reactive profiling; rapid labeling of low-abundance proteins. |

| Bromine (Br) | Good | High | Moderate | General covalent probes; often too reactive for selective drugs. |

| Chlorine (Cl) | Moderate | Tunable | High | Gold Standard for TPD/PROTACs; requires proximity or pKa assistance. |

| Fluorine (F) | Poor | Latent/Inert | Very High | Proximity-enabled reactivity (e.g., FAcK); biologically stable until forced. |

Mechanism of Action (DOT Diagram)

The following diagram illustrates the kinetic bifurcation between specific labeling (desired) and off-target hydrolysis/alkylation (noise).

Figure 1: The kinetic competition in covalent labeling. High local concentration (proximity) favors the target cysteine over glutathione sinks.

The Chloroalkane Linker: HaloTag® Technology[1]

Unlike the warhead, the HaloTag ligand is a chloroalkane (

Structural Causality

-

The Anchor: The chloroalkane enters the enzyme's substrate tunnel.

-

The Trap: Aspartate 106 attacks the carbon attached to the chlorine.

-

The Lock: In wild-type DhaA, Histidine 272 activates water to hydrolyze the ester, releasing the product. In HaloTag, His272 is mutated to Phenylalanine (H272F) . This disables the hydrolytic step, trapping the ligand as a permanent covalent ester adduct [1].

Critical Parameter: The linker length is vital. A

Figure 2: The suicide inhibition mechanism of HaloTag. The H272F mutation creates a thermodynamic sink, rendering the binding irreversible.

Synthesis Protocols

Protocol A: Synthesis of a Chloroalkane-Amide Linker

Context: Creating a HaloTag-compatible building block from a primary amine (e.g., a fluorophore or drug analog).

Reagents:

-

Amine-containing payload (

) -

6-Chlorohexanoic acid (CAS: 4224-62-8)

-

HATU (Coupling reagent)

-

DIPEA (Base)

-

DMF (Anhydrous solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 6-chlorohexanoic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at room temperature.

-

Why: Pre-activation of the acid prevents the amine from reacting with the chlorine in an intermolecular fashion (though

is a poor leaving group compared to the activated ester, this order ensures amide formation).

-

-

Coupling: Add the amine payload (

, 1.0 equiv) to the activated mixture. -

Reaction: Stir for 2–4 hours under

atmosphere. Monitor by LC-MS.-

Checkpoint: Look for the mass shift of

(Chlorohexanoyl group). The isotopic pattern of Chlorine (

-

-

Workup: Dilute with EtOAc, wash with

(to remove unreacted amine/DIPEA) and Brine. Dry over -

Purification: Flash chromatography. Chloroalkanes are stable on silica.

Protocol B: Gel-Based Labeling Assay (Validation)

Context: Verifying that your synthesized HaloTag ligand actually binds the protein.

-

Expression: Express HaloTag-fusion protein in E. coli or mammalian lysate.

-

Incubation: Dilute lysate to

. Add your synthesized Ligand (e.g.,-

Control: Include a sample with a known fluorescent HaloTag ligand (e.g., TMR-Ligand) as a positive control.

-

Competition Control: Pre-incubate with excess non-fluorescent chloroalkane (100

) for 15 min, then add your ligand.

-

-

Reaction: Incubate for 15–30 minutes at room temperature. The reaction is fast (

). -

Quench: Add SDS-PAGE loading buffer and boil for 5 minutes.

-

Note: Because the bond is covalent, boiling will not disrupt the ligand-protein interaction.

-

-

Visualization: Run SDS-PAGE.[2][3] Scan for fluorescence.[1][2][4][5][6] A shift in band migration or specific fluorescence indicates successful labeling.

Troubleshooting & Best Practices

1. The "Iodide" Problem:

-

Issue: Iodoacetamides are light-sensitive and can degrade to release free iodine (

), which oxidizes proteins nonspecifically. -

Solution: Always store iodo-derivatives in amber vials at -20°C. Make fresh stocks in DMSO immediately before use.

2. Hydrolysis Competition:

-

Issue: In aqueous buffers (pH > 8), haloacetamides slowly hydrolyze to hydroxyacetamides (inactive).

-

Solution: Keep labeling pH between 7.0 and 7.5. For chloroacetamides, you can go higher (pH 8.0) to drive reactivity, as they are more stable than iodo-variants.

3. Off-Target Methionine Oxidation:

-

Issue: Chloroacetamides can sometimes oxidize Methionine residues, creating artifacts in proteomic data [2].

-

Solution: If performing MS-proteomics, use lower concentrations or shorter incubation times. Validate hits with a "scout" fragment (e.g., a fluoroacetamide analog) which is less prone to this artifact.

References

-

Los, G. V., et al. (2008).[7][2][8][9][10] HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis.[7][2][8][9][10] ACS Chemical Biology, 3(6), 373–382.[7][2][9][10] [Link]

- Nielsen, M. L., et al. (2008). Alkylating agents used for protein modification can induce artifactual methionine oxidation. Journal of Proteome Research. (Note: General consensus in proteomics field regarding Chloroacetamide side effects).

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

Sources

- 1. Halotag | Proteintech Group [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HaloTag - Wikipedia [en.wikipedia.org]

- 5. Nano-mechanics of HaloTag Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

An In-depth Technical Guide to the Safety Profile of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Abstract

Section 1: Chemical Identification and Physicochemical Properties

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a halogenated aromatic amide. Its fundamental identifiers and properties, derived from available chemical databases, are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide | N/A |

| CAS Number | 647825-21-6 | [1] |

| Molecular Formula | C12H14Cl2FNO | [1] |

| Molecular Weight | 278.15 g/mol | [1] |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Section 2: Inferred Hazard Identification and Toxicological Profile

Due to the absence of a specific SDS, a toxicological assessment must be inferred from the compound's constituent parts. This approach allows for a conservative and proactive safety strategy.

The 3-Chloro-4-fluoroaniline Moiety: A Driver of High Toxicity

The most significant toxicological concern arises from the N-(3-chloro-4-fluorophenyl) group, which is derived from 3-chloro-4-fluoroaniline. Safety data for this precursor is well-documented and indicates severe hazards.

-

Acute Toxicity: 3-chloro-4-fluoroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2]. It is reasonable to assume that the derivative, N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, retains a significant level of this toxicity.

-

Organ Toxicity: Prolonged or repeated exposure to 3-chloro-4-fluoroaniline may cause damage to organs[2].

-

Irritation: The precursor is known to cause skin and serious eye irritation[3][4].

The 6-Chlorohexanamide Moiety: An Alkylating and Irritant Potential

The 6-chlorohexanamide tail introduces its own set of hazards. The terminal alkyl chloride is a potential alkylating agent, capable of reacting with biological nucleophiles, which is a common mechanism for cytotoxicity.

-

Skin and Eye Irritation: Halogenated alkanes and amides are frequently cited as skin and eye irritants.

-

Sensitization: While not confirmed, related compounds can act as sensitizers, potentially causing an allergic skin reaction upon repeated contact[5].

Predicted Overall Hazard Profile

Based on the synthesis of information from its precursors, the following hazard profile is proposed for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide:

-

Acute Toxicity: DANGER. Likely to be toxic or harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: WARNING. Expected to cause skin irritation.

-

Eye Damage/Irritation: DANGER. Expected to cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): WARNING. Potential for respiratory system irritation and long-term organ damage with repeated exposure[3][6].

The logical workflow for this hazard assessment is visualized in the diagram below.

Caption: Figure 2: Risk Mitigation Workflow.

Section 4: First Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Section 5: Fire and Explosion Hazard Data (Predicted)

-

Flammability: The compound itself is not expected to be highly flammable, but may burn if exposed to a strong ignition source.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]

-

Hazardous Decomposition Products: Combustion will likely produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 6: Disposal Considerations

Waste material must be treated as hazardous. Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

References

Sources

- 1. CAS 647825-21-6 | 4648-7-44 | MDL MFCD00120845 | N1-(3-Chloro-4-fluorophenyl)-6-chlorohexanamide | SynQuest Laboratories [synquestlabs.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. adama.com [adama.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pccarx.com [pccarx.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Abstract & Scope

This application note details the synthesis protocol for N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide , a functionalized alkyl-aryl amide. This compound serves as a critical "linker-warhead" intermediate in the development of Targeted Covalent Inhibitors (TCIs) and PROTACs. The terminal alkyl chloride moiety provides a specific handle for nucleophilic displacement (e.g., by secondary amines), allowing the attachment of solubilizing groups or E3 ligase ligands, while the 3-chloro-4-fluoroaniline core mimics the scaffold of several EGFR inhibitors (e.g., Gefitinib, Afatinib analogs).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing this amide involves the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline with 6-chlorohexanoyl chloride . This method is preferred over coupling agents (EDC/HATU) due to higher atom economy, simplified purification, and the avoidance of urea byproducts.

Reaction Scheme

Strategic Logic

-

Nucleophile: The aniline nitrogen is moderately nucleophilic but electron-deficient due to the halogenated ring.

-

Electrophile: The acid chloride is highly reactive, overcoming the reduced nucleophilicity of the aniline.

-

Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Critical Reagents & Safety (E-E-A-T)

Warning: This protocol involves hazardous substances. All operations must be performed in a fume hood.

| Reagent | CAS | Role | Hazards |

| 3-Chloro-4-fluoroaniline | 367-21-5 | Limiting Reagent | Toxic if swallowed/inhaled. Skin irritant. Potential sensitizer. |

| 6-Chlorohexanoyl chloride | 23564-29-6 | Acylating Agent | Corrosive . Reacts violently with water. Causes severe skin burns. |

| Triethylamine (TEA) | 121-44-8 | Base Scavenger | Flammable. Corrosive. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Volatile. Suspected carcinogen. |

Detailed Experimental Protocol

Equipment Setup[1][2]

-

Reactor: 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Atmosphere: Nitrogen (

) or Argon inlet (balloon or manifold) to maintain anhydrous conditions. -

Temperature Control: Ice-water bath (

) and ambient surroundings.

Step-by-Step Procedure

Step 1: Solubilization

-

Charge the RBF with 3-chloro-4-fluoroaniline (1.45 g, 10.0 mmol, 1.0 equiv).

-

Add anhydrous DCM (30 mL). Stir until fully dissolved.

-

Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv).

-

Cool the solution to

using an ice-water bath.

Step 2: Acylation

-

Dilute 6-chlorohexanoyl chloride (1.86 g, 1.65 mL, 11.0 mmol, 1.1 equiv) in DCM (5 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the aniline mixture over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to prevent solvent boiling.

-

-

Remove the ice bath after addition is complete.

-

Allow the reaction to stir at Room Temperature (RT) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The aniline spot (

) should disappear.

-

Step 3: Workup

-

Quench the reaction by adding 1M HCl (20 mL). This neutralizes excess TEA and solubilizes any unreacted aniline.

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

Water (20 mL)

-

Saturated

(20 mL) – Caution: Gas evolution ( -

Brine (20 mL)

-

-

Dry the organic phase over anhydrous

. -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Purification

While the crude product is often

-

Method: Recrystallization.[1]

-

Solvent System: Hexane/Ethyl Acetate (hot dissolution in min. EtOAc, add Hexane until turbid, cool to

). -

Alternative: Flash Column Chromatography (Silica Gel, Gradient 0

20% EtOAc in Hexanes).

Workflow & Mechanism Visualization

Figure 1: Synthesis Workflow

Caption: Step-by-step workflow for the acylation of 3-chloro-4-fluoroaniline.

Figure 2: Reaction Mechanism

Caption: Mechanistic pathway: Nucleophilic Acyl Substitution followed by base-mediated deprotonation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values.

| Technique | Expected Observation | Interpretation |

| TLC | Single spot, | Conversion of aniline ( |

| 1H NMR (DMSO- | Amide NH proton. Diagnostic of bond formation.[2][3][4][5][6] | |

| 1H NMR | -CH2-Cl (Terminal chloromethyl group). | |

| 1H NMR | -CO-CH2- (Methylene adjacent to carbonyl). | |

| LC-MS | Characteristic Chlorine isotope pattern (3:1 ratio for |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of acid chloride before reaction.

-

Fix: Ensure DCM is anhydrous and acid chloride is distilled or fresh.

-

-

Issue: Product is an oil/sticky gum.

-

Cause: Residual solvent or impurities.[5]

-

Fix: Triturate with cold pentane or hexane to induce crystallization.

-

References

- Context: Provides the foundational stoichiometry and conditions for analogous aniline-acid chloride couplings.

- Context: Source for physical properties, safety data, and handling of the aniline starting m

-

Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology. Retrieved from [Link]

- Context: Validates the application of haloalkyl amides as linkers/warheads in kinase inhibitor design.

-

Sato, M., et al. (2022). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Journal of Medicinal Chemistry. Retrieved from [Link]

- Context: Discusses the reactivity profiles of haloacetamide deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

- 6. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

Application Note: High-Efficiency PROTAC Synthesis Using N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

[1]

Executive Summary

This guide details the application of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS: 647825-21-6) as a strategic "Linker-Warhead" intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike traditional convergent synthesis where the linker is coupled separately, this molecule integrates a kinase-affinity motif (3-chloro-4-fluoroaniline) with an electrophilic alkyl linker (6-chlorohexanoyl).[1] This design streamlines the synthesis of degraders targeting the EGFR/HER2 kinase family , allowing for a direct, one-step conjugation with nucleophilic E3 ligase ligands.[1]

Molecule Profile & Mechanism of Action[2]

Structural Logic

The molecule functions as a pre-functionalized electrophile .[1] It eliminates the need to separately synthesize the warhead-linker construct, a common bottleneck in PROTAC medicinal chemistry.[1]

| Component | Moiety | Function |

| Warhead | 3-chloro-4-fluoroaniline | Binds to the ATP-binding pocket of target kinases (e.g., EGFR).[1] This fragment is homologous to the aniline tail of Gefitinib/Afatinib.[1] |

| Linker | Hexanoyl chain ( | Provides critical spatial separation (approx. 8–10 Å) to span the gap between the Target Protein and E3 Ligase.[1] |

| Handle | Terminal Alkyl Chloride | Electrophilic site for |

Mechanistic Pathway

The PROTAC synthesized from this intermediate functions by recruiting an E3 ligase (e.g., Cereblon or VHL) to the target kinase.[1] The alkyl linker facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation.[1]

Figure 1: Mechanism of Action.[1] The linker-warhead construct ensures precise recruitment of the Target Kinase to the E3 Ligase.[1]

Experimental Protocol: Finkelstein-Assisted Coupling

Objective: Conjugate N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide with a Thalidomide derivative (Cereblon ligand) via nucleophilic substitution.

Rationale: The terminal alkyl chloride is a moderate electrophile.[1] To enhance reactivity and prevent thermal degradation of the sensitive amide bond, we utilize an in situ Finkelstein reaction (Cl

Materials Required[1][3]

-

Linker-Warhead: N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (1.0 eq).[1][2]

-

Nucleophile: 4-(3-aminopropoxy)thalidomide (or similar amine-functionalized E3 ligand) (1.1 eq).[1]

-

Catalyst: Potassium Iodide (KI) (0.5 eq) - Critical for rate acceleration.[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq).[1] -

Solvent: Anhydrous DMF (Dimethylformamide).[1]

-

Purification: Prep-HPLC (C18 column), Acetonitrile/Water (+0.1% Formic Acid).[1]

Step-by-Step Methodology

-

Activation (Finkelstein Setup):

-

In a dried reaction vial, dissolve N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (50 mg, 0.18 mmol) in 2.0 mL anhydrous DMF.

-

Add Potassium Iodide (KI) (15 mg, 0.09 mmol).

-

Stir at 60°C for 30 minutes under Nitrogen atmosphere.

-

Checkpoint: The solution may turn slightly yellow due to trace iodine liberation; this is normal.[1]

-

-

Coupling Reaction:

-

Monitoring:

-

Monitor via LC-MS. Look for the disappearance of the chloride starting material (m/z ~277 [M+H]+) and formation of the product mass.

-

Note: If reaction is sluggish, add another 0.5 eq of KI and increase temp to 90°C.

-

-

Work-up & Purification:

-

Dilute the reaction mixture with 10 mL Ethyl Acetate.

-

Wash with Water (3x) and Brine (1x) to remove DMF and excess KI.[1]

-

Dry organic layer over

, filter, and concentrate.[1] -

Purify residue via Reverse-Phase Preparative HPLC (Gradient: 5% to 95% ACN in Water).[1]

-

Lyophilize fractions to obtain the final PROTAC as a powder.[1]

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for coupling the linker-warhead intermediate to an E3 ligase ligand.

Quality Control & Validation

To ensure the integrity of the synthesized PROTAC, the following validation steps are mandatory:

| Analytical Method | Parameter | Acceptance Criteria |

| LC-MS (ESI+) | Molecular Weight | Observed Mass = Theoretical Mass ± 0.5 Da. Absence of hydrolyzed linker (OH-terminated). |

| 1H NMR (DMSO-d6) | Structural Integrity | Diagnostic peaks: Amide NH ( |

| Solubility | DMSO Stability | Clear solution at 10 mM (Standard stock concentration).[1] |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: The alkyl chloride is a weak leaving group.[1]

-

Solution: Ensure KI is fresh and dry. Increase reaction temperature to 90°C or switch solvent to DMA (Dimethylacetamide) for higher thermal stability.

-

-

Issue: Hydrolysis of the Chloride (Formation of Alcohol).[1]

-

Cause: Wet DMF or presence of water.[1]

-

Solution: Use strictly anhydrous DMF and store reagents in a desiccator.

-

References

-

Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology. Link

-

Troup, R. I., et al. (2020).[1][3] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[1] Link

-

SynQuest Laboratories. (2023).[1] Product Specification: N1-(3-Chloro-4-fluorophenyl)-6-chlorohexanamide.[1][2]Link

-

Maniaci, C., et al. (2017).[1] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1] Nature Communications. Link

-

Bekes, M., et al. (2022).[1] PROTAC targeted protein degraders: the past is prologue.[1] Nature Reviews Drug Discovery. Link

Sources

- 1. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 647825-21-6 | 4648-7-44 | MDL MFCD00120845 | N1-(3-Chloro-4-fluorophenyl)-6-chlorohexanamide | SynQuest Laboratories [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

Nucleophilic substitution of terminal chloride in hexanamide linkers

Application Note & Protocol

Topic: Nucleophilic Substitution of Terminal Chloride in Hexanamide Linkers for Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Linker Modification

In the architecture of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the stability, solubility, and release characteristics of the molecule.[1] Hexanamide-based linkers are frequently employed due to their optimal length and relative hydrophobicity, providing a versatile scaffold for connecting a targeting moiety to a payload.[2][3]

The ability to functionalize the terminus of these linkers is paramount for subsequent conjugation steps. A common and robust strategy involves the nucleophilic substitution of a terminal alkyl halide, such as a chloride. This reaction opens the door to a diverse array of functionalities, enabling precise control over the final construct's properties. This document provides a detailed guide to the principles, execution, and optimization of this pivotal transformation, focusing on the bimolecular nucleophilic substitution (SN2) pathway.

Section 1: The Underlying Mechanism - A Focus on the SN2 Pathway

The reaction at the heart of this protocol is the SN2 reaction, a single-step, concerted process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[4] For a terminal chloride on a hexanamide linker, the substrate is a primary alkyl halide (R-CH₂-Cl), which is ideal for the SN2 mechanism due to minimal steric hindrance.[5][6]

Key Mechanistic Features:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the hexanamide substrate and the incoming nucleophile.[7] This is why the designation '2' is used in SN2.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (chloride).[8][9] This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[10] The stability of this transition state is the primary determinant of the reaction rate.

Diagram: The SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism showing backside attack.

Section 2: Causality Behind Experimental Choices

The success of the substitution reaction hinges on the careful selection of four key parameters: the nucleophile, the solvent, the temperature, and the leaving group.

-

The Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[11] Common choices for modifying hexanamide linkers include azide (N₃⁻), primary amines (R'-NH₂), and thiols (R'-SH).

-

Azide (N₃⁻): An excellent nucleophile that introduces a versatile functional group. The resulting azide can be readily reduced to a primary amine or used in "click chemistry" reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Amines (R'-NH₂): Directly installs an amine functionality. However, a significant challenge is over-alkylation, where the product (a secondary amine) is also nucleophilic and can react with another molecule of the alkyl chloride, leading to tertiary amines and even quaternary ammonium salts.[12][13] This is often mitigated by using a large excess of the amine nucleophile.

-

Thiols (R'-SH): Thiols are excellent nucleophiles and readily displace halides to form stable thioether linkages.

-

-

The Solvent (The Decisive Factor): The choice of solvent can dramatically alter reaction rates, often by orders of magnitude.[14]

-

Polar Aprotic Solvents (Recommended): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[14][15] They possess strong dipoles to dissolve the substrate and the nucleophile salt, but they lack acidic protons. This means they effectively solvate the cation (e.g., Na⁺ from NaN₃) but leave the anionic nucleophile "naked" and highly reactive.[16]

-

Polar Protic Solvents (To Be Avoided): Solvents like water, methanol, and ethanol should be avoided. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes the nucleophile and significantly reduces its reactivity, thus slowing down the SN2 reaction.[14][16]

-

-

The Leaving Group: A good leaving group is a weak base that is stable on its own. For alkyl halides, the reactivity order is I > Br > Cl > F.[15] While chloride is a less reactive leaving group than bromide or iodide, it is often more economical and readily available. The lower reactivity can be easily overcome by increasing the reaction temperature.

-

Temperature: Most substitution reactions on alkyl chlorides require heating to proceed at a reasonable rate. The heat provides the necessary activation energy to overcome the energy barrier of the transition state. A typical temperature range is 60-100 °C.

Section 3: Experimental Protocol - Synthesis of 6-Azido-N-substituted-hexanamide

This protocol details a representative reaction: the conversion of a 6-chlorohexanamide derivative to its corresponding 6-azidohexanamide.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| 6-Chloro-N-substituted-hexanamide | >95% Purity | Commercial Source | The substrate. The 'N-substituent' depends on the specific application. |

| Sodium Azide (NaN₃) | Reagent Grade, >99% | Commercial Source | Acute Toxin! Handle with extreme care. See Safety Section. |

| Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | Use a dry solvent to avoid side reactions. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |

| Deionized Water | High Purity | In-house | For workup. |

| Brine (Saturated NaCl solution) | - | Lab Prepared | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-chloro-N-substituted-hexanamide (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 - 3.0 eq) to the solution. Causality: Using an excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.

-

Heating: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a slightly different Rf value than the starting material. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous layer three times with ethyl acetate (3x volume of DMF). Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF and excess sodium azide remain in the aqueous layer.

-

Combine the organic extracts and wash sequentially with deionized water and then brine.[17] Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[18] Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-azido-N-substituted-hexanamide.

-

Characterization: Confirm the identity and purity of the final product using:

-

LC-MS: To confirm the correct molecular weight.

-

¹H and ¹³C NMR: To confirm the structure. Key changes include the disappearance of the triplet around 3.55 ppm (corresponding to -CH₂-Cl) and the appearance of a new triplet around 3.25 ppm (corresponding to -CH₂-N₃).

-

FT-IR: To confirm the presence of the azide group (a strong, sharp peak around 2100 cm⁻¹).

-

Section 4: General Workflow and Troubleshooting

Diagram: Experimental Workflow

Caption: Standard workflow for nucleophilic substitution.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Inactive nucleophile or leaving group.2. Insufficient temperature.3. Wet solvent. | 1. Use a more reactive halide (bromide or iodide) if possible.2. Increase temperature in 10 °C increments.3. Ensure anhydrous solvent is used. |

| Multiple Products (Amines) | Over-alkylation of the amine nucleophile.[12] | Use a large excess (10-20 equivalents) of the primary amine to favor the formation of the desired secondary amine product. Alternatively, protect the product amine as it forms or use a different synthetic route (e.g., azide reduction). |

| Elimination Side Product | Use of a sterically hindered or strongly basic nucleophile.[19] | This is less common for primary halides. If observed, use a less basic nucleophile or lower the reaction temperature. |

| Difficulty in Purification | Product and starting material have very similar polarity. | Use a high-resolution silica column or switch to a different purification technique like reversed-phase chromatography.[18][20] |

Section 5: Safety and Handling

-

Alkyl Halides: Alkylating agents can be toxic and should be handled in a chemical fume hood.[21] Avoid inhalation and skin contact.

-

Amine Reagents: Many amines are corrosive and have strong odors. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[22][23]

-

Sodium Azide (NaN₃): HIGHLY TOXIC AND POTENTIALLY EXPLOSIVE.

-

Can be fatal if swallowed or absorbed through the skin.

-

Reacts with acids to form highly toxic hydrazoic acid gas.

-

Can form explosive heavy metal azides. NEVER pour azide waste down a drain containing lead or copper pipes.

-

Always handle with extreme caution in a fume hood, wearing full PPE. Decontaminate glassware and waste with a suitable oxidizing agent (e.g., ceric ammonium nitrate or bleach) before disposal according to institutional guidelines.

-

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[24][25] Perform a thorough hazard assessment before beginning any new procedure.

References

-

Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. Retrieved from [Link]

-

(n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

(n.d.). Chapter 7 Solutions to Problems - Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

-

Ashenhurst, J. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]

-

LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

-

(2012, September 6). Aluminum Alkyl Halides. Scribd. Retrieved from [Link]

-

Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

-

(2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Retrieved from [Link]

-

(n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

Kim, D. W., et al. (2006, November 23). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. ACS Publications. Retrieved from [Link]

-

(2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

-

(2021, May 5). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? Quora. Retrieved from [Link]

-

LibreTexts. (2014, August 7). 8.2: Factors That Affect Sₙ2 Reactions. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Gardner, M. W., et al. (2008, June 3). Chromogenic Cross-Linker for the Characterization of Protein Structure by Infrared Multiphoton Dissociation Mass Spectrometry. ACS Publications. Retrieved from [Link]

-

CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

-

Chen, X., et al. (2014, October 1). Design and characterization of structured protein linkers with differing flexibilities. Oxford Academic. Retrieved from [Link]

-

(2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

-

(2020, June 25). Nucleophilic Substitution with Amines. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

(n.d.). Chemical Safety Guide, 5th Ed. ORS. Retrieved from [Link]

-

(n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

(n.d.). nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Advances in the Release of Amide‐Containing Molecules. PMC - NIH. Retrieved from [Link]

-

Kenawy, E.-R., et al. (2012, May 8). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Retrieved from [Link]

-

(2020, January 27). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Retrieved from [Link]

- (2008, January 1). Hydrophilic linkers and their uses for conjugation of drugs to a cell binding molecules. Google Patents.

- (n.d.). Ether-linked amine-terminated polyesters and a process for their production. Google Patents.

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. Retrieved from [Link]

Sources

- 1. Linkers for Linkerology - Enamine [enamine.net]

- 2. academic.oup.com [academic.oup.com]

- 3. US10131682B2 - Hydrophilic linkers and their uses for conjugation of drugs to a cell binding molecules - Google Patents [patents.google.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. web.viu.ca [web.viu.ca]

- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 11. ocw.uci.edu [ocw.uci.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. biotage.com [biotage.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 24. chemicals.co.uk [chemicals.co.uk]

- 25. ors.od.nih.gov [ors.od.nih.gov]

Application Note: Procedure for Attaching HaloTag® Ligands to Anilide Derivatives

Part 1: Strategic Overview & Chemical Logic

Introduction

The conjugation of HaloTag® ligands to bioactive small molecules is a cornerstone of chemoproteomics, enabling applications such as Target Engagement Assays (NanoBRET™) , PROTAC® ternary complex visualization , and subcellular localization studies .[1]

This guide focuses on a specific and critical subclass of conjugates: Anilide Derivatives . Anilides (

-

Anilide Formation (The Linkage): Reacting a HaloTag-Carboxylic Acid precursor with an aniline-containing pharmacophore to create the anilide bond as the tether.

-

Scaffold Functionalization: Attaching the HaloTag linker to a distal functional group (e.g., phenol, piperazine) on a pre-existing anilide drug scaffold (e.g., Lidocaine, Bicalutamide analogs).

The "Design-for-Function" Principle

Before synthesis, you must simulate the structural impact of the linker.

-

Solvent Exposure: The HaloTag protein is bulky (33 kDa).[2][3] The attachment point on the anilide derivative must be solvent-exposed when the drug is bound to its target protein.

-

Linker Length: Use HaloTag Amine (O4) or HaloTag Carboxylic Acid (O4) linkers. The polyethylene glycol (PEG) spacer (O4) is crucial to prevent steric clash between the HaloTag protein and the target protein.

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for synthesizing HaloTag-Anilide probes.

Caption: Decision tree for synthesizing HaloTag-Anilide conjugates based on pharmacophore structure.

Protocol A: De Novo Synthesis via Aniline Coupling

Scenario: You have a drug precursor containing an aromatic amine (aniline) and want to attach the HaloTag linker via an amide bond, creating an anilide.

Materials:

-

Substrate: Target molecule with a primary aniline (

) group. -

HaloTag Ligand: (Promega P6751) OR HaloTag-Carboxylic Acid (O4).

-

Solvent: Anhydrous DMF or DMSO.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Coupling Agent (if using Acid): HATU or PyBOP.

Step-by-Step Procedure:

-

Preparation of Reaction Matrix:

-

Dissolve the Aniline Substrate (1.0 equiv, typically 5–10 mg) in anhydrous DMF. Concentration should be 50–100 mM.

-

Add DIPEA (3.0 equiv). Note: Anilines are weak nucleophiles; excess base ensures the amine is non-protonated.

-

-

Activation (If using HaloTag-Acid):

-

Skip this if using HaloTag-NHS Ester.

-

Pre-mix HaloTag-Carboxylic Acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 10 minutes to form the active ester.

-

-

Conjugation:

-

Add the HaloTag-NHS Ester (or activated acid mixture) dropwise to the Aniline solution.

-

Critical Step: Anilines react slower than aliphatic amines. Heat the reaction to 40–50°C for 4–16 hours. Monitor via LC-MS.

-

Checkpoint: Look for the mass shift corresponding to the HaloTag linker (+ Linker MW - Leaving Group).

-

-

Quenching:

-

Once starting material is consumed (<5%), dilute with 10% acetonitrile/water (+0.1% TFA).

-

Protocol B: Functionalizing an Existing Anilide Scaffold

Scenario: The anilide bond is part of the pharmacophore (e.g., Lidocaine) and cannot be modified. You must attach the HaloTag to a "handle" (e.g., a secondary amine, hydroxyl, or carboxyl) elsewhere on the molecule.

Materials:

-

Substrate: Anilide drug with a reactive handle (e.g., -COOH, -NH, -OH).

-

HaloTag Ligand: (Promega P6741).[4]

Step-by-Step Procedure (Carboxyl Handle Example):

-

Activation:

-

Dissolve the Anilide-Acid substrate (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

-

Coupling:

-

Add HaloTag Amine (O4) Ligand (1.1 equiv).

-

Stir at Room Temperature (RT) for 1–2 hours. Note: Aliphatic amines (on the HaloTag ligand) are highly nucleophilic; heating is rarely required.

-

-

Workup:

-

Evaporate DMF under reduced pressure or dilute directly for HPLC purification.

-

Part 3: Purification & Characterization

Purification Strategy

HaloTag ligands are hydrophobic (chloroalkane chain). Conjugates often require a gradient optimized for lipophilic compounds.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

-